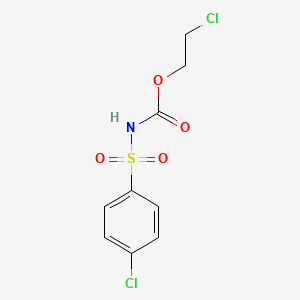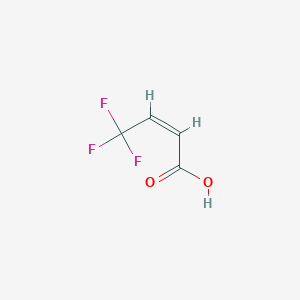![molecular formula C15H17NO6 B14003947 (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid CAS No. 5887-74-1](/img/structure/B14003947.png)
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid is a complex organic compound with a unique structure that includes an acetylamino group, a methylphenyl group, and a propanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of an amino group followed by the introduction of a methylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the propanedioic acid backbone through a malonic ester synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The methylphenyl group can interact with hydrophobic pockets in enzymes, influencing their activity. The propanedioic acid backbone can chelate metal ions, affecting various biochemical processes.
相似化合物的比较
Similar Compounds
- (Acetylamino)propanedioic acid
- (Acetylamino)benzoic acid
- (Acetylamino)phenylpropanoic acid
Uniqueness
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
属性
CAS 编号 |
5887-74-1 |
|---|---|
分子式 |
C15H17NO6 |
分子量 |
307.30 g/mol |
IUPAC 名称 |
2-acetamido-2-[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C15H17NO6/c1-9-3-5-11(6-4-9)12(18)7-8-15(13(19)20,14(21)22)16-10(2)17/h3-6H,7-8H2,1-2H3,(H,16,17)(H,19,20)(H,21,22) |
InChI 键 |
WVHNFNUDOSQUJI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CCC(C(=O)O)(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


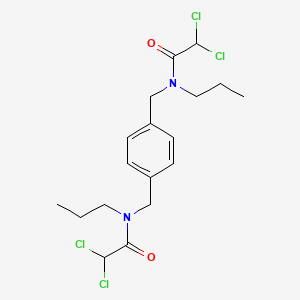
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
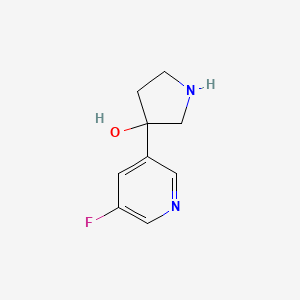
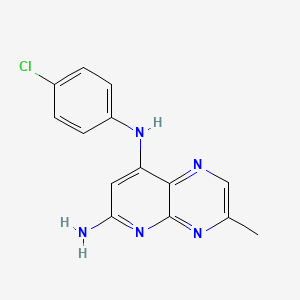
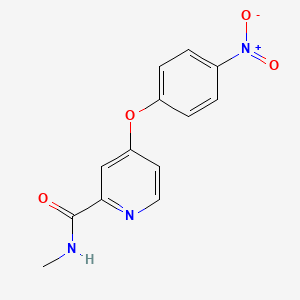
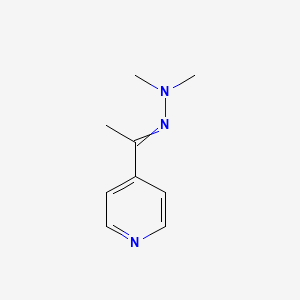
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
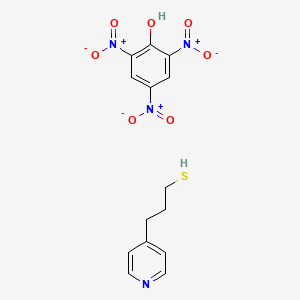
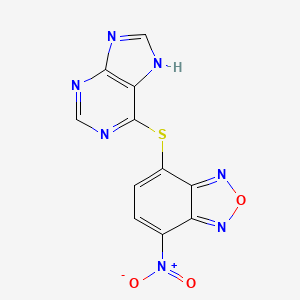
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
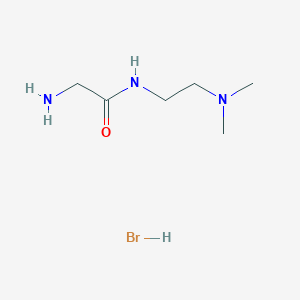
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
